molecular formula C12H18ClNO2 B6173629 methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride CAS No. 2613299-00-4

methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride

Cat. No.: B6173629
CAS No.: 2613299-00-4
M. Wt: 243.7
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Description

Methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride is a chemical compound used in various scientific applications. It belongs to a class of compounds known as amino acid derivatives. This compound is characterized by its specific chemical structure which includes an amino group, a methyl group, and a phenyl group attached to a butanoate ester backbone.

Preparation Methods

Synthetic routes and reaction conditions:

  • Amino Acid Precursor: The synthesis often starts with the precursor amino acid, which undergoes esterification to form the butanoate ester.

  • Amino Group Protection: Protecting groups are used to shield the amino group during the reaction steps.

  • Phenyl Group Introduction: The phenyl group is introduced through electrophilic aromatic substitution or other suitable reactions.

  • Final Deprotection: After forming the desired structure, deprotection steps are undertaken to yield the final product.

Industrial production methods:

  • Batch Processing: Typically involves mixing reagents in a controlled environment, following the synthetic steps mentioned above.

  • Continuous Flow: Employs a continuous stream of reactants passed through reactors to maintain a constant production.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be performed, involving halides or other nucleophiles.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various halides and nucleophiles.

Major products formed from these reactions:

  • Oxidation Products: Include oxidized derivatives of the original compound.

  • Reduction Products: Result in reduced forms, often amines.

  • Substitution Products: Include a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (3S)-3-amino-4-(4-methylphenyl)butanoate hydrochloride finds applications in:

  • Chemistry: Used as an intermediate in organic synthesis, especially in creating complex molecules.

  • Biology: As a molecular probe or as a building block in the synthesis of biologically active compounds.

  • Industry: In the manufacturing of fine chemicals and pharmaceuticals.

Mechanism of Action

  • Methyl (3S)-3-amino-4-phenylbutanoate hydrochloride: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.

  • Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride: The stereochemistry is different, impacting its interaction with chiral environments.

Comparison with Similar Compounds

  • Methyl (3S)-3-amino-4-phenylbutanoate hydrochloride.

  • Methyl (3R)-3-amino-4-(4-methylphenyl)butanoate hydrochloride.

  • Other amino acid derivatives with variations in the side chains or stereochemistry.

This compound's unique combination of functional groups and stereochemistry sets it apart, making it valuable in various fields.

Properties

CAS No.

2613299-00-4

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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